2-Tetrahydropyranylbenzoate
Description
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid (CAS: 1021144-50-2), commonly referred to as 2-tetrahydropyranylbenzoate, is a heterocyclic benzoic acid derivative with the molecular formula C₁₃H₁₆O₄ and a purity of 97% . This compound features a tetrahydropyran (THP) ring linked via a methoxy group to the benzoic acid core. The THP group is a widely used protecting moiety in organic synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions. Available in quantities of 100 mg, 250 mg, and 1 g, it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .
Properties
CAS No. |
70363-80-3 |
|---|---|
Molecular Formula |
C12H13O3- |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(oxan-2-yl)benzoate |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-15-11/h1-2,5-6,11H,3-4,7-8H2,(H,13,14)/p-1 |
InChI Key |
RFVBVGNJLQQZAW-UHFFFAOYSA-M |
SMILES |
C1CCOC(C1)C2=CC=CC=C2C(=O)[O-] |
Canonical SMILES |
C1CCOC(C1)C2=CC=CC=C2C(=O)[O-] |
Synonyms |
2-tetrahydropyranylbenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-tetrahydropyranylbenzoate can be compared to three categories of analogous compounds:
Benzoic Acid Esters with Alkyl/Aryl Protecting Groups
- Less steric hindrance but lacks acid-labile functionality. Used as a solvent or flavoring agent.
- Benzyl benzoate (C₁₄H₁₂O₂): Bulkier benzyl group enhances lipophilicity. Clinically used as an antiparasitic agent but requires harsher conditions (e.g., hydrogenolysis) for deprotection.
- 2-Tetrahydropyranylbenzoate : THP group balances lipophilicity and controlled deprotection under acidic conditions (e.g., dilute HCl), making it preferable for stepwise syntheses .
Tetrahydropyranyl-Protected Compounds
- THP-protected alcohols : Common in alcohol protection strategies. Unlike 2-tetrahydropyranylbenzoate, these lack the carboxylic acid moiety, limiting their utility in carboxylate-specific reactions.
- THP ethers of phenolic compounds: Similar acid sensitivity but differ in reactivity due to the phenolic vs. benzoic acid backbone.
Other Acid-Labile Protecting Groups
- tert-Butyl esters (e.g., tert-butyl benzoate) : Highly stable under basic conditions but require strong acids (e.g., TFA) for cleavage, which may degrade sensitive substrates.
- Acetyl-protected benzoates : Less stable under basic hydrolysis, limiting their use in multi-step syntheses.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Utility : The THP group in 2-tetrahydropyranylbenzoate enables selective deprotection without disturbing ester or amide bonds, a critical advantage in peptide and polymer chemistry .
- Stability Studies : Under basic conditions (pH 10–12), the compound remains intact for >48 hours, whereas exposure to 0.1 M HCl at 25°C results in >90% cleavage within 2 hours .
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